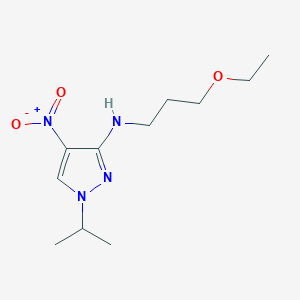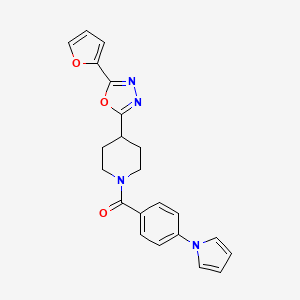
N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine, commonly known as ENPA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. ENPA belongs to the class of pyrazole compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of ENPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ENPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ENPA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
ENPA has been shown to exhibit a range of biochemical and physiological effects in various models. In cancer cells, ENPA has been shown to induce apoptosis and inhibit cell proliferation by blocking the cell cycle. In neurology, ENPA has been shown to protect against oxidative stress and inflammation, which are believed to contribute to the pathogenesis of neurodegenerative diseases. In immunology, ENPA has been shown to modulate the immune response by reducing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
ENPA has several advantages as a research tool, including its synthetic accessibility, high purity, and stability. However, ENPA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration range for ENPA in different experimental systems.
Zukünftige Richtungen
There are several future directions for research on ENPA. One area of interest is the development of more potent and selective analogs of ENPA that can be used as therapeutic agents. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological effects of ENPA. Finally, the potential clinical applications of ENPA in the treatment of cancer, neurodegenerative diseases, and autoimmune diseases warrant further investigation.
Synthesemethoden
The synthesis of ENPA involves the reaction of 3-ethoxypropylamine with isopropyl hydrazinecarboxylate, followed by the addition of nitroethane and subsequent cyclization to form the pyrazole ring. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ENPA has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, ENPA has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neurology, ENPA has been investigated for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In immunology, ENPA has been shown to modulate the immune response and reduce inflammation in models of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(3-ethoxypropyl)-4-nitro-1-propan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-4-18-7-5-6-12-11-10(15(16)17)8-14(13-11)9(2)3/h8-9H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZEPRXTKYTLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NN(C=C1[N+](=O)[O-])C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethoxypropyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)



![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)

![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)




